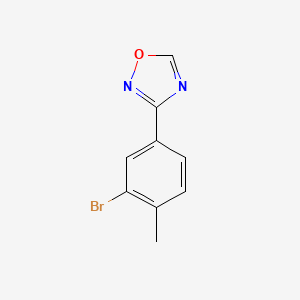
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thione (4-ATBT) is an organic sulfur-containing heterocyclic compound with a wide range of applications in organic chemistry and biochemistry. It is found in many natural products, and its structure is important for its biological activities. 4-ATBT has been used in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is not yet fully understood. However, it is believed that 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ works by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Biochemical and Physiological Effects
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. Additionally, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders, such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in lab experiments is its wide range of applications. 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ can be used in the synthesis of various organic compounds and can be used to study its potential therapeutic applications. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is relatively easy to synthesize and has a wide range of biochemical and physiological effects.
However, there are some limitations to using 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in lab experiments. The exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is still not fully understood, which may limit its use in certain applications. Additionally, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ is a relatively new compound and there is still a lack of data regarding its safety and efficacy.
Direcciones Futuras
1. Further research should be conducted to determine the exact mechanism of action of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+.
2. Research should be conducted to investigate the potential therapeutic applications of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+, such as its use in the treatment of neurological disorders.
3. Research should be conducted to investigate the potential side effects of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+.
4. Research should be conducted to investigate the potential uses of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in the synthesis of organic compounds, such as drugs and polymers.
5. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-microbial agent.
6. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-cancer agent.
7. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-oxidant agent.
8. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as an anti-inflammatory agent.
9. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ as a neuroprotective agent.
10. Research should be conducted to investigate the potential of 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ in the synthesis of various organic compounds.
Métodos De Síntesis
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ can be synthesized from the reaction of 4-amino-5-mercapto-1,2,4-triazole (4-AMT) and 1-benzothiophene-2-thiol (BT2T). The reaction is carried out in aqueous medium with the use of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by precipitation.
Aplicaciones Científicas De Investigación
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. In addition, 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ has been studied for its potential use in the synthesis of organic compounds, such as drugs and polymers.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ involves the reaction of 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol with a suitable reagent to introduce the desired functional group. The synthesis pathway should be designed to ensure high yield and purity of the final product.", "Starting Materials": [ "4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol", "Suitable reagent" ], "Reaction": [ "Step 1: Dissolve 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol in a suitable solvent such as DMF or DMSO.", "Step 2: Add the suitable reagent to the reaction mixture and stir at room temperature for a suitable time period.", "Step 3: Purify the reaction mixture by column chromatography or recrystallization to obtain the desired product." ] } | |
Número CAS |
893642-52-9 |
Nombre del producto |
4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+ |
Fórmula molecular |
C10H12N4S2 |
Peso molecular |
252.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



